7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS No.:
Cat. No.: VC14651780
Molecular Formula: C7H5N5
Molecular Weight: 159.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N5 |
|---|---|
| Molecular Weight | 159.15 g/mol |
| IUPAC Name | 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H5N5/c8-3-5-4-11-12-6(9)1-2-10-7(5)12/h1-2,4H,9H2 |
| Standard InChI Key | AXADJBHTHJDKQP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N2C(=C(C=N2)C#N)N=C1)N |
Introduction
Structural Identity and Nomenclature
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile belongs to the pyrazolo[1,5-a]pyrimidine family, a class of bicyclic heterocycles featuring a pyrazole ring fused to a pyrimidine ring. The compound’s systematic IUPAC name is 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile, reflecting the amino group at position 7 and the nitrile group at position 3 . Its molecular formula is C₇H₅N₅, with a molecular weight of 159.15 g/mol . The canonical SMILES representation (C1=C(N2C(=C(C=N2)C#N)N=C1)N) and InChI key (AXADJBHTHJDKQP-UHFFFAOYSA-N) provide unambiguous descriptors of its atomic connectivity .
Synthetic Methodologies
Regiochemical Considerations
A critical challenge in pyrazolopyrimidine synthesis is controlling regioselectivity. Behbehani et al. utilized ¹H NMR and ¹⁵N HMBC spectroscopy to confirm the structure of related compounds, demonstrating that the amino group occupies the 7-position rather than alternative sites . For instance, the 4J coupling observed between protons at δ 8.4 ppm and the sp³-hybridized bridge nitrogen (δ 210.4 ppm) unequivocally established the regiochemistry .
Physicochemical and Spectroscopic Properties
Physicochemical Data
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is reported to have a density of 1.56 ± 0.1 g/cm³ and a purity of ≥95% . Its solubility profile remains uncharacterized in the literature, but the presence of polar functional groups (amino and nitrile) suggests moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Spectroscopic Characterization
Infrared (IR) spectroscopy of structurally related compounds reveals absorption bands at 1685 cm⁻¹ (C=O stretch) and 1615 cm⁻¹ (C=N stretch) . For the carbonitrile derivative, the nitrile group is expected to exhibit a characteristic sharp peak near 2200–2250 cm⁻¹ . Nuclear magnetic resonance (NMR) data for analogous pyrazolopyrimidines include:
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¹H NMR (DMSO-d₆): δ 6.39 (d, J = 5.4 Hz, 1H, H-6), 8.33 (d, J = 5.4 Hz, 1H, H-5), and 8.09 ppm (br, 2H, NH₂) .
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¹⁵N NMR: Key signals at δ 210.4 ppm (bridgehead nitrogen) and δ 224.2 ppm (pyrimidine N-4) .
Challenges and Future Directions
Current synthetic routes to 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile face limitations in yield and scalability, particularly in achieving regiochemical purity. Future efforts could explore catalytic cyanation or flow chemistry techniques to optimize efficiency . Additionally, comprehensive pharmacological profiling is necessary to validate its therapeutic potential and assess toxicity risks, especially given historical concerns about hepatotoxicity in related compounds .
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